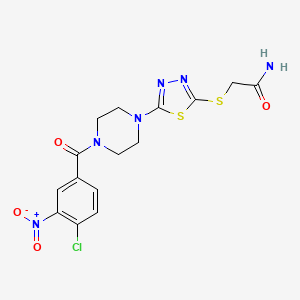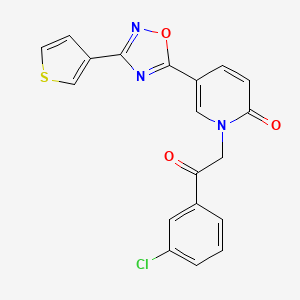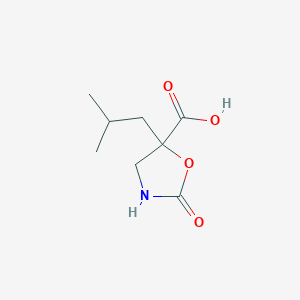![molecular formula C18H22N4O B2884593 2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one CAS No. 1572133-03-9](/img/structure/B2884593.png)
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with a pyridine halide.
Formation of the Amino-Ketone Structure: The final step involves the formation of the amino-ketone structure through a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)piperazine: Shares the piperazine and pyridine moieties but lacks the amino-ketone structure.
1-(2-Pyrimidyl)piperazine: Contains a pyrimidine ring instead of a pyridine ring.
Imatinib: A therapeutic agent with a similar piperazine structure but different functional groups.
Uniqueness
2-Amino-3-phenyl-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
2-amino-3-phenyl-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c19-16(14-15-6-2-1-3-7-15)18(23)22-12-10-21(11-13-22)17-8-4-5-9-20-17/h1-9,16H,10-14,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCLHNIDOOQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C(CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-chloro-3-nitrophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2884510.png)

![2-[5-amino-3-(2-methylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2884512.png)
![1-(3,5-dimethylphenyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2884513.png)
![N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2884515.png)
![3,9-Dimethyl-7-(2-methylpropyl)-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2884519.png)
![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2884520.png)

![5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2884522.png)

![3-allyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(furan-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2884525.png)
![N-(3,5-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2884527.png)


